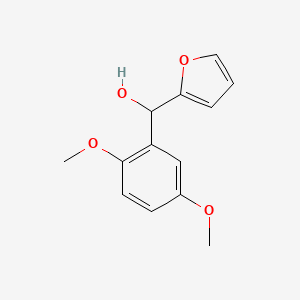

(2,5-Dimethoxyphenyl)(furan-2-yl)methanol

Description

(2,5-Dimethoxyphenyl)(furan-2-yl)methanol is a bifunctional aromatic alcohol featuring a 2,5-dimethoxyphenyl group linked to a furan-2-yl moiety via a hydroxymethyl bridge. This compound is structurally significant due to its hybrid aromatic systems, which combine electron-rich methoxy substituents on the phenyl ring with the heterocyclic furan ring.

The synthesis of this compound typically involves Suzuki-Miyaura cross-coupling reactions, as demonstrated in the preparation of related diaryl structures. For example, (2,5-dimethoxyphenyl)boronic acid has been coupled with furan-derived intermediates to yield analogous diaryl methanol derivatives, followed by deprotection or functionalization steps to introduce the hydroxymethyl group .

Properties

IUPAC Name |

(2,5-dimethoxyphenyl)-(furan-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-15-9-5-6-11(16-2)10(8-9)13(14)12-4-3-7-17-12/h3-8,13-14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPPYVRQQYGPHJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(C2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dimethoxyphenyl)(furan-2-yl)methanol typically involves the following steps:

Furan Derivative Synthesis: The furan ring can be synthesized through the cyclization of 1,4-diketones or by the dehydration of furfural.

Benzene Derivative Synthesis: The benzene ring with methoxy groups can be synthesized through electrophilic aromatic substitution reactions.

Coupling Reaction: The furan and benzene derivatives are then coupled using a suitable catalyst, such as palladium or nickel, under specific reaction conditions (e.g., temperature, pressure, solvent).

Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors or batch reactors, depending on the scale and desired purity. The choice of catalyst and reaction conditions can be optimized to increase yield and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: (2,5-Dimethoxyphenyl)(furan-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The furan ring can be reduced to form a dihydrofuran derivative.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles like halides (Cl-, Br-) can be used in substitution reactions.

Major Products Formed:

Oxidation: (2,5-Dimethoxyphenyl)(furan-2-yl)carboxylic acid

Reduction: (2,5-Dimethoxyphenyl)(dihydrofuran-2-yl)methanol

Substitution: (2,5-Dimethoxyphenyl)(halogenated-furan-2-yl)methanol

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of (2,5-Dimethoxyphenyl)(furan-2-yl)methanol is in medicinal chemistry. Its structural characteristics allow it to serve as a potential scaffold for drug development.

Case Studies

- Anticancer Activity : Research has indicated that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For example, studies have shown that modifications to the furan moiety can enhance the selectivity and potency against specific cancer types.

- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's. The methanol group is hypothesized to facilitate interactions with neural receptors.

Organic Synthesis

In organic chemistry, this compound is utilized as a versatile building block for synthesizing more complex molecules.

Synthesis Applications

- Building Block for Complex Molecules : This compound can be used in multi-step synthesis processes to create various pharmaceuticals and agrochemicals. Its ability to undergo electrophilic substitution reactions makes it an attractive candidate for further functionalization.

- Reagent in Reactions : It serves as a reagent in reactions such as Suzuki coupling and other cross-coupling methods, which are essential for forming carbon-carbon bonds in organic synthesis.

Materials Science

The compound also finds applications in materials science, particularly in the development of polymers and nanomaterials.

Material Applications

- Conducting Polymers : Due to its electron-rich structure, this compound can be incorporated into conducting polymer systems. These materials have potential uses in organic electronics and photovoltaic devices.

- Nanocomposite Materials : Research indicates that incorporating this compound into nanocomposites can enhance mechanical properties and thermal stability, making it suitable for advanced material applications.

Summary Table of Applications

| Application Area | Specific Uses | Relevant Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents, neuroprotective compounds | Cytotoxicity against cancer cell lines; neuroprotection |

| Organic Synthesis | Building block for pharmaceuticals | Useful in multi-step synthesis and C-C bond formation |

| Materials Science | Conducting polymers, nanocomposites | Enhances mechanical properties and thermal stability |

Mechanism of Action

The mechanism by which (2,5-Dimethoxyphenyl)(furan-2-yl)methanol exerts its effects involves its interaction with molecular targets and pathways. The hydroxymethyl group can act as a hydrogen bond donor, while the furan ring can participate in π-π stacking interactions. These interactions can influence biological processes and pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features, synthesis methods, and applications of (2,5-Dimethoxyphenyl)(furan-2-yl)methanol and related compounds:

Key Differences and Similarities

Functional Groups and Reactivity: The target compound’s methoxy groups on the phenyl ring enhance electron density, favoring electrophilic substitution reactions. In contrast, the fluorophenyl analog () exhibits stronger electron-withdrawing effects, altering its reactivity in cross-coupling reactions . 2,5-Furandimethanol () lacks the phenyl ring but contains two hydroxymethyl groups on furan, making it more hydrophilic and suitable for biodegradable polymers .

Synthetic Routes: The target compound and fluorophenyl analog () both utilize cross-coupling strategies, but the latter requires additional steps for hydroxymethyl group introduction . Etherified derivatives (e.g., 5-(ethoxymethyl)furan-2-yl)methanol) are synthesized via acid-catalyzed etherification, highlighting the versatility of furan alcohols in forming ether linkages .

Bio-based Chemicals: 2,5-Furandimethanol () and ethoxymethyl derivatives () are prioritized for sustainable materials, whereas the target compound’s applications remain exploratory .

Physicochemical Properties

- Solubility: The target compound’s methoxy groups improve solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-functionalized diaryl methanols.

- Thermal Stability: Derivatives with methoxy or ethoxy substituents (e.g., 5-(ethoxymethyl)furan-2-yl)methanol) exhibit higher thermal stability (>100°C) than hydroxymethyl-rich analogs like 2,5-Furandimethanol .

Biological Activity

(2,5-Dimethoxyphenyl)(furan-2-yl)methanol is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the synthesis, biological mechanisms, and empirical findings related to this compound.

Chemical Structure and Synthesis

The chemical structure of this compound features a furan ring and a dimethoxyphenyl group, which are known to contribute to its biological activity. The synthesis typically involves the reaction of furan derivatives with substituted phenols or methanol under controlled conditions.

Molecular Targets:

- Enzymatic Interaction: The compound may interact with various enzymes, potentially inhibiting their activity. For instance, it might target protein tyrosine kinases (PTKs), which play crucial roles in cell signaling and cancer progression .

- Receptor Binding: It may bind to specific receptors on cell surfaces, initiating signaling pathways that can lead to apoptosis in cancer cells or modulation of immune responses.

Biological Pathways:

- The presence of methoxy groups enhances the compound's ability to form hydrogen bonds, increasing its binding affinity to target proteins.

- The furan ring contributes to the overall stability and reactivity of the compound within biological systems.

Anticancer Properties

Recent studies have shown that this compound exhibits significant anticancer activity across various cancer cell lines. The following table summarizes some key findings:

| Cell Line | IC50 (µM) | % Inhibition |

|---|---|---|

| MDA-MB-468 (Breast) | 12.3 | 84.83% |

| HCT-116 (Colon) | 10.5 | 81.58% |

| PC-3 (Prostate) | 9.7 | 90.47% |

These results indicate that the compound effectively inhibits cell proliferation in multiple cancer types, suggesting its potential as a lead compound for further development .

Antimicrobial Activity

In addition to its anticancer effects, the compound has demonstrated antimicrobial properties against various pathogens. Preliminary tests revealed that it exhibits promising activity against both Gram-positive and Gram-negative bacteria as well as certain fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings highlight the dual role of this compound as both an anticancer and antimicrobial agent .

Case Studies

Case Study 1: Anticancer Efficacy

In a study involving MDA-MB-468 breast cancer cells, treatment with this compound led to significant apoptosis as evidenced by increased caspase activity and reduced viability assessed through MTT assays. The study concluded that the compound could be a valuable candidate for breast cancer therapy.

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests were conducted using standard protocols against selected bacterial strains. The results indicated that the compound effectively inhibited bacterial growth at concentrations lower than those required for many conventional antibiotics, suggesting its potential as a new antimicrobial agent.

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize (2,5-dimethoxyphenyl)(furan-2-yl)methanol?

Answer:

The compound can be synthesized via Friedel-Crafts alkylation or acid-catalyzed coupling reactions . For example:

- Friedel-Crafts approach : Reacting furan-2-ylmethanol derivatives with 2,5-dimethoxyphenyl electrophiles (e.g., brominated or chlorinated precursors) in the presence of Lewis acids like AlCl₃ .

- Hydroxybenzyl alcohol alkylation : Using 2-methylfuran and substituted hydroxybenzyl alcohols under acidic conditions, as demonstrated in structurally related furyl-aryl alkanes .

Key considerations : Solvent choice (e.g., THF or CH₂Cl₂), temperature control (0°C to room temperature), and stoichiometric ratios of reactants to minimize side products.

Basic: How is the structural identity of this compound confirmed experimentally?

Answer:

Structural characterization typically involves:

- NMR spectroscopy : ¹H and ¹³C NMR to identify methoxy (δ ~3.8–4.0 ppm), furan protons (δ ~6.5–7.9 ppm), and aromatic protons on the dimethoxyphenyl group (δ ~6.8–7.4 ppm) .

- X-ray crystallography : For unambiguous confirmation of stereochemistry and bond angles, as applied to analogs like (4-fluorophenyl)(5-(hydroxymethyl)furan-2-yl)methanol .

- Mass spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .

Advanced: What enzymatic oxidation pathways are relevant to furan methanol derivatives, and how might they apply to this compound?

Answer:

FAD-dependent oxidases can catalyze multi-step oxidations of hydroxymethyl groups on furan rings. For example:

- The enzyme identified in M. flavum oxidizes [5-(hydroxymethyl)furan-2-yl]methanol to FDCA via sequential alcohol-to-acid conversions .

- Mechanistic insight : Hydration of aldehyde intermediates is critical, suggesting that the methoxy substituents on the phenyl ring may influence enzyme-substrate binding or reaction efficiency .

Research application : Evaluate whether similar oxidases can functionalize this compound for green chemistry applications.

Advanced: How do electronic and steric effects of substituents (e.g., methoxy vs. halogens) impact the reactivity of this compound?

Answer:

- Electronic effects : Methoxy groups on the phenyl ring are electron-donating, which may stabilize intermediates in electrophilic substitution reactions. Compare with fluorinated analogs (e.g., (4-fluorophenyl)(furan-2-yl)methanol), where electron-withdrawing substituents alter reaction kinetics .

- Steric effects : Bulky substituents at the 2,5-positions of the phenyl ring could hinder access to the furan methanol group during catalytic processes.

Experimental design : Use Hammett plots or DFT calculations to correlate substituent properties with reaction rates in oxidation or coupling reactions.

Data Contradiction: Why do yields vary significantly between enzymatic and chemical catalytic methods for related furan methanol derivatives?

Answer:

- Enzymatic routes (e.g., oxidase-catalyzed reactions) often achieve >90% yield under mild conditions (ambient temperature, aqueous solvents) but require precise pH and cofactor availability .

- Chemical catalysts (e.g., AlCl₃ in Friedel-Crafts) may suffer from side reactions (e.g., over-acylation or polymerization) or harsh conditions (high temperatures, organic solvents), reducing yields to 70–85% .

Resolution strategy : Optimize enzyme immobilization techniques or employ hybrid catalytic systems to balance efficiency and scalability.

Advanced: What analytical challenges arise in quantifying this compound in complex mixtures?

Answer:

- Chromatographic separation : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254–280 nm) to resolve it from byproducts.

- Mass spectral interference : Differentiate the compound from structurally similar analogs (e.g., NBOMe derivatives) using high-resolution MS/MS .

Validation : Spike recovery experiments in biological or synthetic matrices to assess accuracy and limits of detection.

Basic: What safety precautions are recommended for handling this compound?

Answer:

- Hazard mitigation : Use PPE (gloves, goggles) due to potential irritancy (H315, H319) .

- Storage : Keep in a cool, dry environment under inert gas (N₂ or Ar) to prevent oxidation of the hydroxymethyl group.

- Waste disposal : Follow institutional guidelines for halogen-free organic waste, as per OSHA HazCom 2012 standards .

Advanced: How can computational modeling guide the design of derivatives with enhanced biological or catalytic activity?

Answer:

- Docking studies : Model interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina.

- QSAR analysis : Correlate substituent properties (e.g., logP, polar surface area) with observed bioactivity or catalytic efficiency .

Case study : Analogs like RITA (a p53-HDM-2 inhibitor) demonstrate the utility of furan methanol scaffolds in medicinal chemistry .

Data Contradiction: Why do some synthetic routes produce unexpected byproducts, such as benzofuran derivatives?

Answer:

- Mechanistic insight : Acidic conditions may promote cyclization of the furan methanol group with adjacent substituents, forming benzofurans (e.g., via [3,3]-sigmatropic rearrangements) .

- Mitigation : Optimize reaction time and temperature, or introduce protecting groups to block unwanted cyclization pathways.

Advanced: What role does solvent choice play in the stability of this compound during storage or reactions?

Answer:

- Protic vs. aprotic solvents : Aprotic solvents (e.g., THF, DMF) minimize hydrolysis of the hydroxymethyl group, while protic solvents (e.g., MeOH, H₂O) may accelerate degradation.

- Accelerated stability testing : Conduct stress studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify optimal storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.